4-Chlorophenylcyanamide is a compound that has been studied in various contexts due to its potential applications in different fields. While the provided data does not directly discuss 4-Chlorophenylcyanamide, it does include studies on related compounds such as 4-chlorophenol and chlorpropamide, which can offer insights into the behavior of chlorinated compounds and their effects on biological systems. These studies explore the toxicological effects, mechanisms of action, and potential applications of these compounds, which can be extrapolated to understand the properties of 4-Chlorophenylcyanamide.
The mechanism of action for chlorinated compounds like chlorpropamide has been studied in the context of diabetes insipidus. Chlorpropamide is known to produce antidiuresis in patients with vasopressin-sensitive diabetes insipidus, suggesting that it can potentiate the action of low levels of endogenous antidiuretic hormone (ADH)1. Similarly, 4-chlorophenol has been shown to have hepatotoxic effects in mice, with its toxicological effect being mediated through the formation of a chemically reactive intermediate that reduces liver thiol content2. These findings may provide a basis for understanding the biochemical interactions and potential mechanisms by which 4-Chlorophenylcyanamide could act within biological systems.
The applications of chlorinated compounds extend to various fields, including medicine and environmental science. For instance, chlorpropamide's ability to potentiate ADH action has therapeutic implications for treating diabetes insipidus1. In environmental science, the study of 4-chlorophenol in wastewater treatment highlights its impact on sludge acute toxicity, microbial diversity, and functional genes expression, which is crucial for understanding the degradation and treatment of chlorinated pollutants3. The antimitotic agent 2,4-dichlorobenzyl thiocyanate (DCBT) provides insights into the disruption of tubulin polymerization, which is relevant for the development of anticancer drugs4. Additionally, the mode of action and pharmacokinetics of 4-aminoquinolines in treating malaria can inform the development of new antimalarial drugs and treatment regimens5. These studies collectively suggest that 4-Chlorophenylcyanamide could have potential applications in drug development, environmental pollutant management, and as a tool for studying biochemical pathways.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: